4-(3-Chloro-4-fluorophenoxy)-2-methylaniline
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Overview
Description
4-(3-Chloro-4-fluorophenoxy)-2-methylaniline is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro and fluoro substituent on the phenoxy group, which is attached to a methylphenylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline typically involves the reaction of 3-chloro-4-fluorophenol with 2-methylphenylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenoxy)-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted phenylamines depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-4-fluorophenoxy)-2-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit or activate specific enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)phenylamine
- 3-Chloro-4-fluorophenoxyacetic acid
- 4-(3-Chloro-4-fluorophenoxy)-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide
Uniqueness
4-(3-Chloro-4-fluorophenoxy)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the phenoxy ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-6-9(3-5-13(8)16)17-10-2-4-12(15)11(14)7-10/h2-7H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGZXEBQBYAKNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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